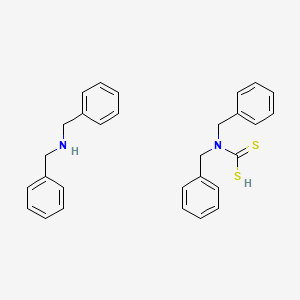
Dibenzylammonium dibenzyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylammonium dibenzyldithiocarbamate is a chemical compound with the molecular formula C29H30N2S2 and a molecular weight of 470.69 g/mol . It is primarily used for the enrichment of heavy metals and is known for its high purity, typically ≥97.0% . This compound is often utilized in analytical chemistry for the precipitation of trace amounts of heavy metals for subsequent analysis by techniques such as x-ray fluorescence spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzylammonium dibenzyldithiocarbamate can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- A base, such as sodium hydroxide, is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete, forming dibenzyldithiocarbamate.
- The product is then purified by recrystallization .
Dibenzylamine: is dissolved in an appropriate solvent such as ethanol.
Carbon disulfide: is added to the solution.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzylammonium dibenzyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or alcohols.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .
Aplicaciones Científicas De Investigación
Dibenzylammonium dibenzyldithiocarbamate has a wide range of applications in scientific research:
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification of water by removing trace metal contaminants.
Mecanismo De Acción
The mechanism by which dibenzylammonium dibenzyldithiocarbamate exerts its effects involves the formation of complexes with metal ions. The dithiocarbamate group has a high affinity for metal ions, allowing it to effectively bind and precipitate them from solutions. This property is particularly useful in analytical chemistry and environmental science for the detection and removal of trace metals .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium dibenzyldithiocarbamate
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
Uniqueness
Dibenzylammonium dibenzyldithiocarbamate is unique due to its high purity and specific application in the enrichment of heavy metals. Unlike other dithiocarbamates, it is particularly effective in the precipitation of trace metals, making it valuable in analytical and environmental applications .
Propiedades
Número CAS |
66216-84-0 |
|---|---|
Fórmula molecular |
C29H30N2S2 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
N-benzyl-1-phenylmethanamine;dibenzylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2.C14H15N/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18);1-10,15H,11-12H2 |
Clave InChI |
TVQBOCMFTVVKMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



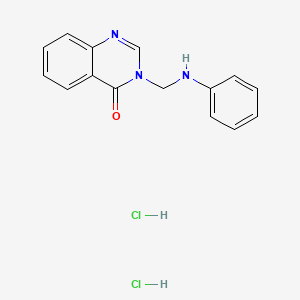
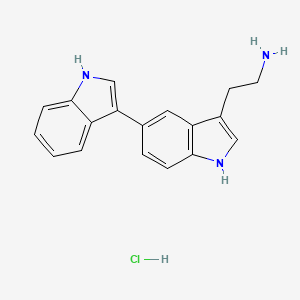

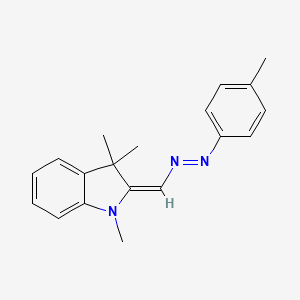
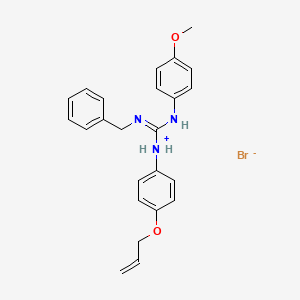
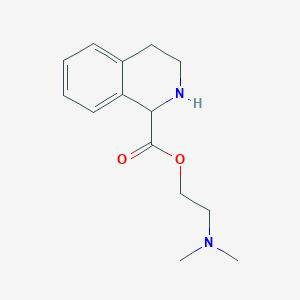
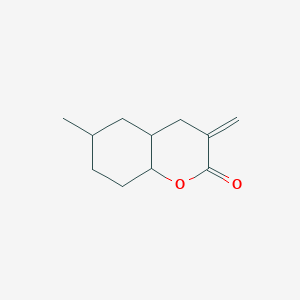
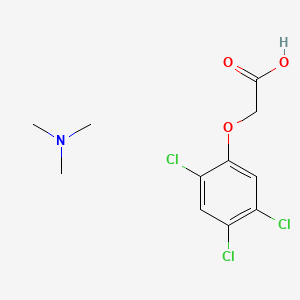


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
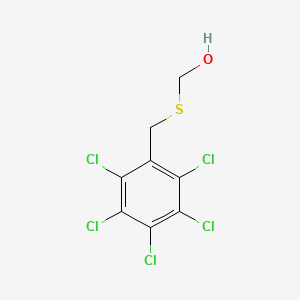
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
